molecular formula C₂₃H₂₁N₈NaO₁₁S B1145620 Folic Acid Sulfosuccinimidyl Ester Sodium Salt CAS No. 1572180-79-0

Folic Acid Sulfosuccinimidyl Ester Sodium Salt

Cat. No.: B1145620
CAS No.: 1572180-79-0
M. Wt: 640.51
InChI Key:
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Description

Folic Acid Sulfosuccinimidyl Ester Sodium Salt is a derivative of folic acid, a vitamin essential for DNA synthesis, repair, and methylation. This compound is primarily used in research settings, particularly in bioconjugation techniques such as protein labeling, surface activation, and chemical synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Folic Acid Sulfosuccinimidyl Ester Sodium Salt involves the reaction of folic acid with N-hydroxysuccinimide and sulfo-N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide. The steps are as follows:

  • Dissolve folic acid, N-hydroxysuccinimide, and sulfo-N-hydroxysuccinimide in a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
  • Add the coupling agent to the reaction mixture and stir to activate the carboxylic acid group of folic acid.
  • After activation, add sodium hydroxide to neutralize the acid byproduct and form the final product.
  • Purify the product by precipitation or chromatography and dry under vacuum.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. This includes the use of automated systems for precise control of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Folic Acid Sulfosuccinimidyl Ester Sodium Salt primarily undergoes bioconjugation reactions, where it reacts with amine groups on proteins or other molecules to form stable amide bonds.

Common Reagents and Conditions:

    Reagents: N-hydroxysuccinimide, sulfo-N-hydroxysuccinimide, dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, sodium hydroxide.

    Conditions: Reactions are typically carried out in solvents like dimethylformamide or dimethyl sulfoxide under controlled temperature and pH conditions.

Major Products: The major products of these reactions are bioconjugates, where the folic acid moiety is covalently attached to proteins, peptides, or other molecules.

Scientific Research Applications

Folic Acid Sulfosuccinimidyl Ester Sodium Salt has a wide range of applications in scientific research :

    Chemistry: Used in the synthesis of peptide conjugates and other bioconjugates.

    Biology: Employed in protein labeling and surface activation for various biological assays.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the production of functionalized nanoparticles and microarray slides for high-throughput screening.

Mechanism of Action

The mechanism of action of Folic Acid Sulfosuccinimidyl Ester Sodium Salt involves the formation of stable amide bonds with amine groups on target molecules. This bioconjugation process is facilitated by the activation of the carboxylic acid group of folic acid by N-hydroxysuccinimide and sulfo-N-hydroxysuccinimide. The folic acid moiety can then interact with cellular receptors or enzymes, influencing various biological pathways.

Comparison with Similar Compounds

    Folic Acid: The parent compound, essential for DNA synthesis and repair.

    N-hydroxysuccinimide Esters: Commonly used in bioconjugation for protein labeling and surface activation.

    Sulfo-N-hydroxysuccinimide Esters: Similar to N-hydroxysuccinimide esters but with enhanced water solubility.

Uniqueness: Folic Acid Sulfosuccinimidyl Ester Sodium Salt is unique due to its combination of folic acid’s biological activity with the bioconjugation capabilities of N-hydroxysuccinimide and sulfo-N-hydroxysuccinimide esters. This makes it particularly valuable for applications requiring targeted delivery and labeling of biomolecules.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Folic Acid Sulfosuccinimidyl Ester Sodium Salt involves the reaction of folic acid with N-hydroxysuccinimide (NHS) and sulfo-N-hydroxysuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then reacted with sodium hydroxide to form the final product.", "Starting Materials": [ "Folic acid", "N-hydroxysuccinimide (NHS)", "Sulfo-N-hydroxysuccinimide (sulfo-NHS)", "Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve folic acid, NHS, and sulfo-NHS in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: Add the coupling agent DCC or DIC to the reaction mixture and stir for a period of time to activate the carboxylic acid group of folic acid.", "Step 3: After activation, add sodium hydroxide to the reaction mixture to neutralize the acid byproduct and form the final product, Folic Acid Sulfosuccinimidyl Ester Sodium Salt.", "Step 4: Purify the product by precipitation or chromatography and dry under vacuum." ] }

CAS No.

1572180-79-0

Molecular Formula

C₂₃H₂₁N₈NaO₁₁S

Molecular Weight

640.51

Origin of Product

United States

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